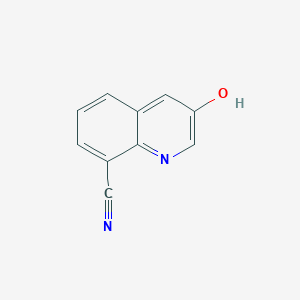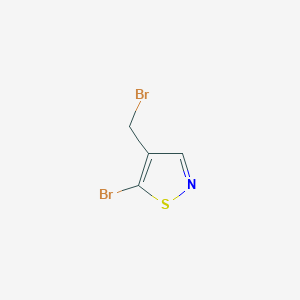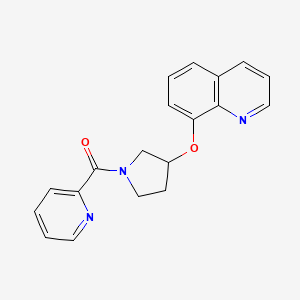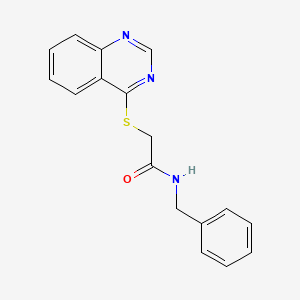
3-Hydroxyquinoline-8-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxyquinoline-8-carbonitrile is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a hydroxyl group at the third position and a cyano group at the eighth position of the quinoline ring. Quinoline derivatives, including this compound, are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
生化学分析
Biochemical Properties
For instance, 8-hydroxyquinoline, a related compound, has been found to inhibit 2-oxoglutarate (2OG) and iron-dependent oxygenases . These enzymes are involved in a variety of biological processes, including DNA repair, fatty acid metabolism, and collagen biosynthesis .
Cellular Effects
Quinoline derivatives have been found to exhibit a wide range of effects on cells . For example, 8-hydroxyquinoline has been shown to have antiproliferative effects on ovarian cancer cells
Molecular Mechanism
It is likely that it interacts with biomolecules in a similar manner to other quinoline derivatives . For example, 8-hydroxyquinoline has been found to inhibit 2OG-dependent enzymes by binding to their active sites . This results in changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It is known that quinoline derivatives can have long-term effects on cellular function . For instance, 8-hydroxyquinoline has been found to have lasting antiproliferative effects on ovarian cancer cells .
Metabolic Pathways
It is known that quinoline derivatives can interact with various enzymes involved in metabolic pathways . For example, 8-hydroxyquinoline has been found to inhibit 2OG-dependent enzymes, which are involved in a variety of metabolic processes .
Transport and Distribution
It is likely that it is transported and distributed in a similar manner to other quinoline derivatives .
Subcellular Localization
It is likely that it is localized in a similar manner to other quinoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxyquinoline-8-carbonitrile typically involves the functionalization of the quinoline ring. One common method is the alkylation of 8-hydroxyquinoline with appropriate reagents to introduce the cyano group at the eighth position. This can be achieved using 1,3-dibromopropane in the presence of an aqueous sodium hydroxide solution and tetrabutylammonium iodide in dichloromethane . Another method involves the bromination of 8-hydroxyquinoline followed by nucleophilic substitution with a cyanide source .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
3-Hydroxyquinoline-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The hydroxyl and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
3-Hydroxyquinoline-8-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for neurodegenerative diseases and cancer.
Industry: Used in the development of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 3-Hydroxyquinoline-8-carbonitrile involves its interaction with various molecular targets. The hydroxyl group can chelate metal ions, making it a potent inhibitor of metalloproteins. The cyano group can participate in hydrogen bonding and other interactions with biological targets, enhancing its binding affinity and specificity .
類似化合物との比較
Similar Compounds
8-Hydroxyquinoline: Lacks the cyano group but shares the hydroxyl group at the eighth position.
3-Hydroxyquinoline: Lacks the cyano group but shares the hydroxyl group at the third position.
Quinoline-8-carbonitrile: Lacks the hydroxyl group but shares the cyano group at the eighth position.
Uniqueness
3-Hydroxyquinoline-8-carbonitrile is unique due to the presence of both the hydroxyl and cyano groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile chemical modifications and enhances its potential as a therapeutic agent .
特性
IUPAC Name |
3-hydroxyquinoline-8-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-5-8-3-1-2-7-4-9(13)6-12-10(7)8/h1-4,6,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIARZILFJGEDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219817-33-1 |
Source


|
| Record name | 3-hydroxyquinoline-8-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-CHLORO-6-FLUORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE](/img/structure/B2842278.png)




![N-(2,3-dimethylphenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2842288.png)
![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5-ethyl-6-methylpyrimidine](/img/structure/B2842289.png)
![N-cyclopropyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2842290.png)
![2-Chloro-10,11-dihydrodibenzo[b,f]oxepin-10-ol](/img/structure/B2842293.png)


![[3-(3-Chlorophenyl)oxetan-3-yl]methanamine](/img/structure/B2842298.png)
![3-[(1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B2842300.png)

